molecular formula C15H11BrF2O B1327627 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-47-0

4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327627
M. Wt: 325.15 g/mol
InChI Key: POZDFDXTUPWKKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including halogenation, coupling reactions, and the use of intermediates like diazonium salts. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . Similarly, the synthesis of 4-bromo-2-fluorobiphenyl is achieved through diazotization and coupling reactions, with optimization of reaction conditions to improve yield . These methods could potentially be adapted for the synthesis of "4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of a bromo-fluoro substituted Schiff-base molecule was determined using single-crystal X-ray diffraction and further analyzed using DFT methods . The molecular electrostatic potential, Fukui function, and natural bond orbital analyses provide insights into the electronic properties and reactivity of the molecule . These techniques and analyses could be applied to determine the molecular structure and electronic properties of "4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone."

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to "4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone." However, the presence of bromo and fluoro substituents suggests that these compounds could participate in further substitution reactions, such as Suzuki coupling, due to the presence of an active halogen . The reactivity of these substituents could be explored in the context of synthesizing more complex molecules or modifying the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include thermal and oxidative stability, as well as proton conductivity, which are important for applications such as polymeric electrolyte membranes in fuel cells . The spectroscopic properties, such as UV-Vis and NMR spectra, provide information on the electronic transitions and the chemical environment of the atoms within the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in various fields.

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Indole derivatives, which can be synthesized using similar compounds, have shown a wide range of biological activities .
    • Method : The synthesis of these derivatives involves various chemical reactions, including electrophilic substitution .
    • Results : These derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Material Science

    • Application : The synthesis and structure of a novel ortho-fluoroazobenzene, which can be synthesized using similar compounds, has been described .
    • Method : The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Mass Spectrometry

    • Application : 4-Bromo-2-fluorobiphenyl, a compound similar to the one you mentioned, is often used in mass spectrometry for its unique fragmentation patterns .
    • Method : The compound is ionized and then fragmented, and the resulting ions are detected and analyzed .
    • Results : The mass spectrum obtained can provide valuable information about the molecular structure of the compound .
  • Synthesis of Liquid Crystalline Compounds

    • Application : 3-Fluorophenylboronic acid, another similar compound, has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : This involves palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have unique properties that make them useful in various applications, such as display technologies .
  • Synthesis of Potent Leukotriene B4 Receptor Agonists

    • Application : 3-Fluorophenylboronic acid has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
    • Method : The exact method would depend on the specific synthesis route chosen .
    • Results : These agonists have potential therapeutic applications in the treatment of various diseases .
  • Preparation of Phenylboronic Catechol Esters

    • Application : 2-Fluorophenylboronic acid, a compound similar to the one you mentioned, has been used in the preparation of phenylboronic catechol esters .
    • Method : The preparation involves specific chemical reactions, including diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
    • Results : These esters are promising anion receptors for polymer electrolytes .
  • Mass Spectrometry

    • Application : 4-Bromo-2-fluorobiphenyl, a compound similar to the one you mentioned, is often used in mass spectrometry for its unique fragmentation patterns .
    • Method : The compound is ionized and then fragmented, and the resulting ions are detected and analyzed .
    • Results : The mass spectrum obtained can provide valuable information about the molecular structure of the compound .
  • Synthesis of Liquid Crystalline Compounds

    • Application : 3-Fluorophenylboronic acid, another similar compound, has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : This involves palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have unique properties that make them useful in various applications, such as display technologies .
  • Synthesis of Potent Leukotriene B4 Receptor Agonists

    • Application : 3-Fluorophenylboronic acid has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
    • Method : The exact method would depend on the specific synthesis route chosen .
    • Results : These agonists have potential therapeutic applications in the treatment of various diseases .
  • Preparation of Phenylboronic Catechol Esters

    • Application : 2-Fluorophenylboronic acid, a compound similar to the one you mentioned, has been used in the preparation of phenylboronic catechol esters .
    • Method : The preparation involves specific chemical reactions, including diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
    • Results : These esters are promising anion receptors for polymer electrolytes .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDFDXTUPWKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644543
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-47-0
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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